molecular formula C17H20N2O3S B7680156 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide

2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide

Cat. No. B7680156
M. Wt: 332.4 g/mol
InChI Key: QSMSOLUCKSXRMQ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively researched for its potential therapeutic applications in various fields of medicine. In

Scientific Research Applications

2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. It has been shown to have anti-tumor effects in various cancer cell lines, and has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide has been studied for its potential to treat hypertension and other cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and survival.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, depending on the specific context and application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while also promoting cell survival and growth in certain neuronal cell lines. Additionally, 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide has been found to have vasodilatory effects, which may contribute to its potential use in treating hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide for lab experiments is its relatively low toxicity and high solubility in water, which makes it easier to handle and administer in vitro and in vivo studies. However, one limitation of 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide is its relatively low potency compared to other chemical compounds with similar therapeutic potential, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide, including further studies on its mechanism of action and potential therapeutic applications in various fields of medicine. Additionally, there may be opportunities to develop more potent derivatives of 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide through chemical modifications and structural optimizations. Finally, there may be potential applications for 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects.

Synthesis Methods

2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-pyridylcyclopropanemethanol. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide.

properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-6-7-14(22-2)15(11-13)23(20,21)19-12-17(8-9-17)16-5-3-4-10-18-16/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMSOLUCKSXRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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